Cas no 583050-67-3 (1,1'-1Benzothieno3,2-b1benzothiophene-2,7-diylbis1-octanone)

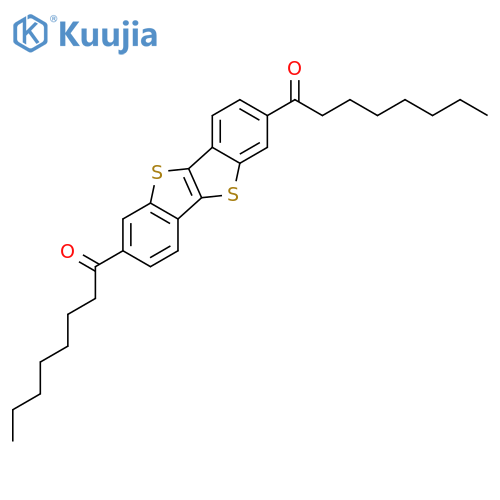

583050-67-3 structure

商品名:1,1'-1Benzothieno3,2-b1benzothiophene-2,7-diylbis1-octanone

1,1'-1Benzothieno3,2-b1benzothiophene-2,7-diylbis1-octanone 化学的及び物理的性質

名前と識別子

-

- 1-OCTANONE, 1,1'-[1]BENZOTHIENO[3,2-B][1]BENZOTHIOPHENE-2,7-DIYLBIS-

- 1,1'-(Benzo[b]benzo[4,5]thieno[2,3-d]thiophene-2,7-diyl)bis(octan-1-one)

- 1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]

- 583050-67-3

- 1,1''-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]

- 1,1'-1Benzothieno3,2-b1benzothiophene-2,7-diylbis1-octanone

-

- インチ: InChI=1S/C30H36O2S2/c1-3-5-7-9-11-13-25(31)21-15-17-23-27(19-21)33-30-24-18-16-22(20-28(24)34-29(23)30)26(32)14-12-10-8-6-4-2/h15-20H,3-14H2,1-2H3

- InChIKey: JDLYZMYANFZDMH-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 492.21567273Da

- どういたいしつりょう: 492.21567273Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 34

- 回転可能化学結合数: 14

- 複雑さ: 608

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 10.7

- トポロジー分子極性表面積: 90.6Ų

1,1'-1Benzothieno3,2-b1benzothiophene-2,7-diylbis1-octanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B583050-250mg |

1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone] |

583050-67-3 | 250mg |

$ 735.00 | 2023-04-18 | ||

| TRC | B583050-100mg |

1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone] |

583050-67-3 | 100mg |

$ 305.00 | 2023-04-18 | ||

| TRC | B583050-500mg |

1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone] |

583050-67-3 | 500mg |

$ 1200.00 | 2023-09-08 |

1,1'-1Benzothieno3,2-b1benzothiophene-2,7-diylbis1-octanone 関連文献

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

583050-67-3 (1,1'-1Benzothieno3,2-b1benzothiophene-2,7-diylbis1-octanone) 関連製品

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬